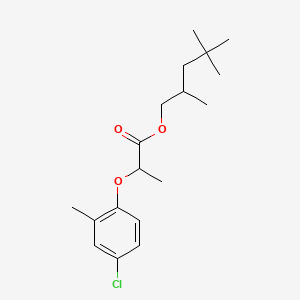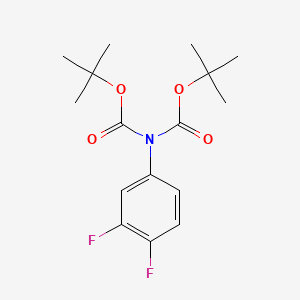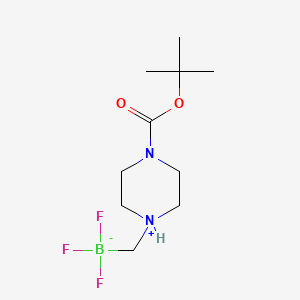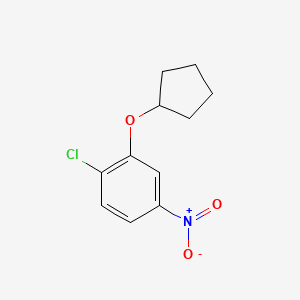
3,3',4,4',5,5'-Hexachlorodiphenyl ether
説明
3,3’,4,4’,5,5’-Hexachlorodiphenyl ether is a synthetic organic compound belonging to the class of polychlorinated diphenyl ethers. It is characterized by the presence of six chlorine atoms attached to the biphenyl ether structure. This compound is known for its stability and resistance to degradation, making it a persistent environmental pollutant.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’,5,5’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include elevated temperatures and the use of a catalyst like iron or aluminum chloride to facilitate the chlorination process.
Industrial Production Methods
Industrial production of 3,3’,4,4’,5,5’-Hexachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of diphenyl ether in a controlled environment to ensure the selective substitution of hydrogen atoms with chlorine atoms. The product is then purified through distillation or recrystallization to obtain the desired compound.
化学反応の分析
Types of Reactions
3,3’,4,4’,5,5’-Hexachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Substituted diphenyl ethers with different functional groups.
科学的研究の応用
3,3’,4,4’,5,5’-Hexachlorodiphenyl ether has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the behavior and fate of polychlorinated diphenyl ethers in the environment.
Toxicology: Investigated for its toxic effects on living organisms and its potential to bioaccumulate in the food chain.
Analytical Chemistry: Employed as a standard in analytical methods for detecting and quantifying polychlorinated diphenyl ethers in environmental samples.
Material Science: Studied for its potential use in the development of flame retardants and other industrial applications.
作用機序
The mechanism of action of 3,3’,4,4’,5,5’-Hexachlorodiphenyl ether involves its interaction with cellular components, leading to toxic effects. The compound can bind to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of various genes. Activation of AhR by 3,3’,4,4’,5,5’-Hexachlorodiphenyl ether can lead to the induction of cytochrome P450 enzymes, resulting in oxidative stress and disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 2,2’,3,3’,4,4’-Hexachlorobiphenyl
- 2,3,3’,4,4’,5’-Hexachlorodiphenyl ether
- 3,3’,4,4’,5,5’-Hexachlorobiphenyl
Uniqueness
3,3’,4,4’,5,5’-Hexachlorodiphenyl ether is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high chlorine content contributes to its stability and persistence in the environment, making it a compound of interest in environmental and toxicological studies.
特性
IUPAC Name |
1,2,3-trichloro-5-(3,4,5-trichlorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6O/c13-7-1-5(2-8(14)11(7)17)19-6-3-9(15)12(18)10(16)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYICBGVARZIPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)OC2=CC(=C(C(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223106 | |
| Record name | 3,3',4,4',5,5'-Hexachlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727738-95-6 | |
| Record name | 3,3',4,4',5,5'-Hexachlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0727738956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',4,4',5,5'-Hexachlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4,4',5,5'-HEXACHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FVW9OIY80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B594753.png)
![N-tert-butyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B594755.png)
